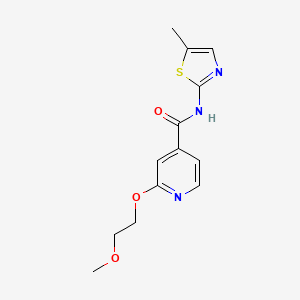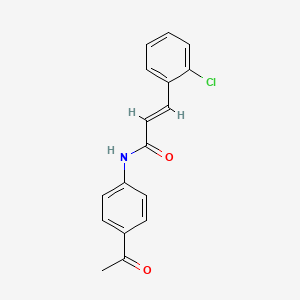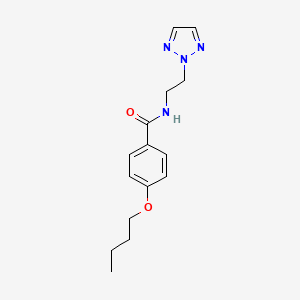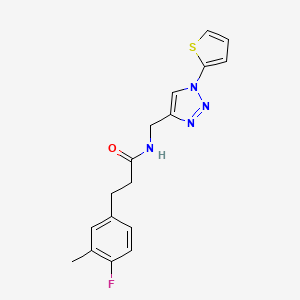![molecular formula C15H14ClNO3S B2745930 N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide CAS No. 339097-99-3](/img/structure/B2745930.png)
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide, commonly known as Clomipramine, is a tricyclic antidepressant drug that has been widely used in the treatment of various mental disorders such as depression, obsessive-compulsive disorder (OCD), and panic disorder. Clomipramine has been found to be effective in the treatment of these disorders by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a crucial role in regulating mood and emotions.
Aplicaciones Científicas De Investigación
Neurochemical Activity
- Modafinil is known to enhance wakefulness and is being assessed for other neuropsychiatric disorders and medical conditions. It modulates dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter activities. In vivo studies in rhesus monkeys have shown that modafinil occupies striatal DAT and thalamic NET sites. In vitro, it inhibits dopamine, norepinephrine, and serotonin transport via human DAT, NET, and SERT, although it does not activate the trace amine receptor 1 (TA1) (Madras et al., 2006).
Degradation and Analysis
- The thermal degradation of modafinil and its analogs, such as adrafinil, CRL-40,940, and CRL-40,941, was studied using gas chromatography-mass spectrometry. This research is crucial for forensic and clinical analysis, highlighting the challenges posed by thermal degradation in routine analysis (Dowling et al., 2017).
Comparative Metabolism
- Comparative studies on the metabolism of chloroacetamide herbicides, like alachlor and metolachlor, in human and rat liver microsomes, have been conducted. This research is important for understanding the metabolic pathways and potential health impacts of these compounds on humans (Coleman et al., 2000).
Herbicide Degradation in Soils
- The degradation of alachlor, a related compound, in natural and sludge-amended soils has been studied, providing insights into the environmental impact and breakdown products of such herbicides (Rodríguez-Cruz & Lacorte, 2005).
Structural and Biological Studies
- The structural aspects of amide-containing isoquinoline derivatives have been studied, contributing to the understanding of the physical and chemical properties of compounds structurally related to modafinil (Karmakar et al., 2007).
Environmental Impact
- Research on the mobility and persistence of metolachlor and aldicarb in field lysimeters provides valuable data on the environmental behavior of these herbicides, which is relevant for agricultural practices and environmental protection (Bowman, 1988).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfinylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-11-6-8-12(9-7-11)21(19)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKUTMJEVJFYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2745848.png)



![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)

![5-chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2745859.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)
